tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21IN2O3 and a molecular weight of 416.26 g/mol . It is a piperazine derivative that features an iodinated benzoyl group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : Piperazine derivatives are synthesized using condensation reactions involving carbamimides and benzoic acids, showcasing the compound's role as an intermediate in producing biologically active benziimidazole compounds and other piperazine-based structures (Liu Ya-hu, 2010). These methodologies indicate the potential routes for synthesizing tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate and exploring its applications.
Characterization Techniques : Studies often employ a variety of spectroscopic methods (LCMS, NMR, IR) and X-ray diffraction to characterize the synthesized piperazine derivatives. These techniques confirm the structure and purity of compounds, essential for their application in further research (C. Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Certain piperazine derivatives are evaluated for their in vitro antibacterial and anthelmintic activities. Although some compounds exhibit moderate activity, this highlights the potential for discovering new therapeutic agents within this chemical class (B. Kulkarni et al., 2016).
Crystal Engineering and Material Science
Crystal Structure Analysis : The detailed study of crystal structures, through single crystal X-ray diffraction, provides insights into the molecular geometry, intermolecular interactions, and potential for forming supramolecular architectures. These analyses are crucial for understanding the material properties and designing functional materials (C. Mamat et al., 2012).
Hirshfeld Surface Analysis : This technique is used to analyze intermolecular interactions and crystal packing, which is vital for the development of novel materials with specific properties (B. Kulkarni et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of the piperazine ring: The piperazine ring is typically formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the benzoyl group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride or a similar reagent.
Iodination: The iodination of the benzoyl group is achieved using iodine or an iodine-containing reagent.
tert-Butyl ester formation: The final step involves the formation of the tert-butyl ester group through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
- **Ester hydro
Substitution reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.
Properties
IUPAC Name |
tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUNSKOZOZBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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